4-Benzoyl-1-(prop-2-yn-1-yl)piperidine
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Overview
Description
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound this compound is characterized by the presence of a benzoyl group and a prop-2-yn-1-yl group attached to the piperidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride and a suitable base.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through alkylation reactions using propargyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.
Tetrandine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer effects.
Uniqueness
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine is unique due to its specific structural features, including the benzoyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
phenyl-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-10-16-11-8-14(9-12-16)15(17)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEAGXUXFHWVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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